Methyl 4-cyano-3-methoxybenzoate
Description
Significance as a Versatile Synthetic Building Block in Organic Chemistry
The versatility of Methyl 4-cyano-3-methoxybenzoate as a synthetic building block stems from the distinct reactivity of its three functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a variety of nitrogen-containing heterocycles and other functionalized molecules. The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid or can undergo transesterification. The methoxy (B1213986) group, while generally stable, can be cleaved under specific conditions to yield a phenol, providing another point for molecular modification. This trifunctional nature allows for a programmed, stepwise modification, making it a valuable precursor for the synthesis of more complex molecules with specific substitution patterns.
Strategic Role as a Chemical Intermediate in Advanced Synthesis
The strategic value of this compound lies in its role as a pre-functionalized aromatic scaffold. Its appearance in patent literature highlights its utility as an intermediate in the synthesis of larger, often biologically active, compounds. For instance, a patent for a method of treating cancer describes the preparation of this compound as a step in a synthetic sequence. google.com In this context, the compound is not the final product but a crucial stepping stone, providing the necessary chemical architecture for subsequent transformations. The synthesis of this intermediate is achieved through the methylation of the corresponding phenol. google.com
Overview of Contemporary Research Trends and Emerging Applications
Direct and extensive research focusing solely on this compound is limited. However, its presence in patent literature, particularly in the context of medicinal chemistry, suggests an ongoing interest in its application as an intermediate. google.com The compound is also listed in chemical databases and catalogues, indicating its availability for research and development purposes. google.com Emerging trends in drug discovery and materials science often rely on the availability of such specialized building blocks. As the quest for novel molecular architectures continues, it is plausible that the unique substitution pattern of this compound will be further exploited in the design and synthesis of new functional molecules.
| Property | Value |
| Molecular Formula | C10H9NO3 |
| InChI Key | AXTJBDMQYMHNRW-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJBDMQYMHNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies
General Synthetic Routes to Methyl 4-cyano-3-methoxybenzoate and Analogues
One plausible route involves:
Esterification of the starting benzoic acid to form the methyl ester.
Introduction of the methoxy (B1213986) group via methylation of a hydroxyl precursor.
Conversion of a placeholder functional group (like a halogen or an aldehyde) into the C4-cyano group.
Another approach could involve starting with a molecule that already contains the cyano group, such as 4-cyano-3-hydroxybenzoic acid, and then performing esterification and methylation. The choice of route often depends on the availability and cost of the starting materials and the robustness of each chemical step.
Esterification Reactions in the Synthesis of Benzoate (B1203000) Esters
The formation of the methyl ester functional group is a critical step in the synthesis. This is most commonly achieved through Fischer-Speier esterification.
In this reaction, the corresponding carboxylic acid, 4-cyano-3-methoxybenzoic acid, is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product (the ester), water, which is formed as a byproduct, is typically removed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the final intermediate yields the methyl ester. masterorganicchemistry.com
Alternative methods for esterification exist. For instance, reacting the carboxylic acid with diazomethane (B1218177) can produce the methyl ester, although this reagent is toxic and explosive. Another method involves the reaction with dimethyl sulfate (B86663), which can serve to methylate both a phenolic hydroxyl group and a carboxylic acid. google.com More modern methods may employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or other activators. organic-chemistry.org
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Acid Catalyst (H₂SO₄) | Reflux | Low cost, suitable for large scale. masterorganicchemistry.com | Equilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.com |
| Alkylation with Dimethyl Sulfate | Carboxylic Acid, Dimethyl Sulfate, Base | Varies | Can also methylate phenolic groups simultaneously. google.com | Dimethyl sulfate is highly toxic. |
| Amidation/Esterification Coupling | Carboxylic Acid, Alcohol, Coupling Agent (e.g., TCFH) | Mild, room temperature | High yields, good for sensitive substrates. organic-chemistry.org | Higher cost of reagents. |
Incorporation of the Cyano Moiety
The introduction of the nitrile (cyano) group at the C4 position is a key transformation that can be accomplished through several methods, primarily from a halogen or aldehyde precursor.
The Rosenmund-von Braun reaction is a classic method for introducing a cyano group by displacing a halogen atom on an aromatic ring. In this context, a precursor such as Methyl 4-bromo-3-methoxybenzoate would be treated with a cyanide source. Traditionally, this reaction uses copper(I) cyanide (CuCN) at elevated temperatures.
More modern variations often employ palladium-based catalysts, which allow for milder reaction conditions. For example, a related synthesis of 3-cyano-benzoic acid methyl ester utilizes a palladium catalyst like Pd(PPh₃)₄ with potassium cyanide in a solvent like DMF. google.com This method avoids the use of highly toxic copper salts but requires careful control to prevent side reactions. google.com
An alternative and common route to the cyano group is the conversion of an aldehyde. This is a two-step process starting from a precursor like Methyl 4-formyl-3-methoxybenzoate.
Oxime Formation: The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a weak base (e.g., sodium formate) to form an aldoxime intermediate (a compound with a C=N-OH group). tdcommons.org
Dehydration: The resulting oxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used for this step, including acetic anhydride, thionyl chloride, or industrial formic acid. google.comgoogle.com For instance, the conversion of methyl 4-hydroxyiminobenzoate to methyl 4-cyanobenzoate (B1228447) can be achieved using thionyl chloride in a solvent like 1,4-dioxane. google.com
This method is often preferred due to the relative ease of introducing a formyl group onto an activated aromatic ring and the high efficiency of the oxime formation and dehydration steps.
Alkylation Strategies for Methoxy Group Introduction
The methoxy group at the C3 position is typically introduced by the methylation of a corresponding hydroxyl group. A key intermediate for this step would be Methyl 4-cyano-3-hydroxybenzoate. The Williamson ether synthesis is the standard method employed.
In this reaction, the phenolic hydroxyl group is first deprotonated by a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, most commonly dimethyl sulfate or methyl iodide, in an Sₙ2 reaction to form the methyl ether. google.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. google.com For example, the synthesis of methyl 3,5-dichloro-4-methoxybenzoate is achieved by treating the corresponding 4-hydroxybenzoic acid derivative with dimethyl sulphate in the presence of potassium hydroxide. google.com
Table 2: Common Methylating Agents
| Reagent | Formula | Key Features |
|---|---|---|
| Dimethyl Sulfate | (CH₃)₂SO₄ | Inexpensive, effective, but highly toxic and carcinogenic. google.com |
| Methyl Iodide | CH₃I | Highly reactive, but more expensive and a volatile reagent. |
| Diazomethane | CH₂N₂ | Reacts quickly and cleanly, but is explosive and toxic. |
Preparation of Key Aromatic and Heterocyclic Intermediates
Hydroxybenzoic Acids: Compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) or isovanillic acid (3-hydroxy-4-methoxybenzoic acid) are valuable precursors. For example, a synthesis of the related compound gefitinib (B1684475) starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation and further functionalization. nih.gov
Halogenated Benzoic Acids: Intermediates such as 4-bromo-3-hydroxybenzoic acid are crucial for syntheses that plan to introduce the cyano group via a Rosenmund-von Braun reaction.
Formylbenzoic Acids: An intermediate like methyl 4-formyl-3-hydroxybenzoate would be the direct precursor for syntheses that generate the cyano group from an aldehyde. The formyl group can be introduced onto a phenolic ring via reactions like the Reimer-Tiemann or Vilsmeier-Haack reaction. An example process for a similar structure involves the formylation of methyl 4-hydroxy benzoate using hexamethylenetetramine in methanesulfonic acid. tdcommons.org
The strategic selection of these intermediates is dictated by the chosen synthetic route, aiming to build the complex functionality of this compound in a controlled and efficient manner.
Brominated Aromatic Synthons
A prevalent strategy for synthesizing aryl nitriles involves the palladium-catalyzed cyanation of aryl halides. In this context, a brominated aromatic synthon, such as a methyl bromo-methoxybenzoate, serves as a direct precursor to this compound. The reaction, a variation of the Rosenmund-von Braun reaction, typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), to facilitate the substitution of the bromine atom with a cyanide group.
To mitigate the use of highly toxic cyanide sources, modern protocols often utilize less hazardous reagents like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The reactions are generally performed in a high-boiling polar aprotic solvent like dimethylacetamide (DMAC) at elevated temperatures, often around 120 °C. nih.govorganic-chemistry.org Research has shown that these reactions can be effective even without the use of complex phosphine (B1218219) ligands, a process referred to as "ligand-free" catalysis, which simplifies the procedure and reduces costs. nih.govorganic-chemistry.org For instance, a practical, ligand-free cyanation of aryl bromides has been demonstrated using as little as 0.1 mol % Pd(OAc)₂ with K₄[Fe(CN)₆], achieving high yields of the corresponding aryl nitrile. organic-chemistry.org
A patent for the synthesis of a complex pharmaceutical intermediate describes the use of Methyl 4-bromo-2-methoxybenzoate as a starting material, highlighting the industrial relevance of this pathway. organic-chemistry.org Challenges in such large-scale syntheses can include the need for precise stoichiometric control to minimize the formation of by-products. organic-chemistry.org
Formyl and Amino Aromatic Precursors
Alternative synthetic routes begin with aromatic precursors containing formyl (-CHO) or amino (-NH₂) groups.
From Amino Precursors: The classic Sandmeyer reaction provides a powerful method for converting an aromatic amino group into a cyano group. wikipedia.orgnumberanalytics.com This two-step process begins with the diazotization of an appropriate amino precursor, such as Methyl 4-amino-3-methoxybenzoate. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. youtube.com In the second step, the resulting diazonium salt is treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) and introduces the nitrile functionality to yield the final product. wikipedia.orgyoutube.com This method is particularly valuable as it allows for substitution patterns that are not easily achievable through other means. organic-chemistry.org A patented process for producing cyanobenzoic acid derivatives outlines a similar strategy, involving the reduction of a nitro group to an amine, followed by a Sandmeyer procedure to install the cyano group. google.com
From Formyl Precursors: A formyl group on the aromatic ring can also be converted to a nitrile. A common method involves a two-step sequence where the aldehyde is first converted into an aldoxime (-CH=NOH) by reacting it with hydroxylamine. The subsequent dehydration of this aldoxime yields the nitrile. A patent for producing methyl 4-cyanobenzoate describes a process where methyl 4-formylbenzoate (B8722198) is converted to methyl 4-hydroxyiminobenzoate (the oxime), which is then dehydrated using a reagent like thionyl chloride (SOCl₂) to give the final nitrile with high purity and yield. researchgate.net
| Precursor Type | Key Reagents | General Reaction | Key Considerations |
|---|---|---|---|
| Brominated Synthon | Pd(OAc)₂, K₄[Fe(CN)₆] or Zn(CN)₂ | Palladium-Catalyzed Cyanation | Requires catalyst; can be ligand-free; uses less toxic cyanide sources. nih.govorganic-chemistry.org |
| Amino Precursor | 1. NaNO₂, HCl 2. CuCN | Sandmeyer Reaction | Classic, reliable method; requires low temperatures for diazotization step. wikipedia.orgnumberanalytics.com |
| Formyl Precursor | 1. NH₂OH 2. Dehydrating Agent (e.g., SOCl₂) | Oxime Formation and Dehydration | Two-step process; avoids use of heavy metal catalysts in the final step. researchgate.net |
Catalyst-Free Protocols in Chemical Synthesis
While many syntheses of this compound rely on transition-metal catalysts, particularly palladium or copper, research has explored catalyst-free alternatives to reduce cost and metal contamination. researchgate.net
One novel metal-free method allows for the conversion of electron-rich aromatics into nitriles. This one-pot reaction involves treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by the addition of molecular iodine in aqueous ammonia. organic-chemistry.org Another approach for transforming aromatic bromides into nitriles proceeds under metal-free conditions by using n-butyllithium (n-BuLi), pivalonitrile, and iodine. rawdatalibrary.net
Furthermore, the dehydration of a corresponding benzamide (B126) (formed from the benzoic acid) represents a well-established, catalyst-free route to nitriles. A variety of dehydrating agents can be employed, with a system of oxalyl chloride and a catalytic amount of DMSO being effective for converting primary amides to nitriles at room temperature. organic-chemistry.org These methods circumvent the need for potentially toxic and expensive metal cyanides and transition metal catalysts. rawdatalibrary.netorganic-chemistry.org
Efficiency and Scalability Considerations in Synthetic Design
The efficiency and scalability of any synthetic route are critical for its practical application. For the synthesis of this compound, these considerations influence the choice of precursors and reaction conditions.
The palladium-catalyzed cyanation of brominated synthons, for example, has been optimized for efficiency. The development of ligand-free protocols simplifies the reaction setup and purification, while the use of very low catalyst loadings (e.g., 0.1 mol % Pd) makes the process more economically viable. organic-chemistry.org Furthermore, employing non-toxic and inexpensive cyanide sources like potassium ferrocyanide enhances the safety and scalability of the procedure. organic-chemistry.org The use of microwave irradiation has also been shown to accelerate these reactions, drastically reducing reaction times and potentially improving yields. rsc.org
However, scaling up catalytic processes presents challenges. A patent related to a similar synthesis highlights that methods which work well in a lab may be unsuitable for large-scale production. organic-chemistry.org Issues can include very low loading capacities during chromatographic purification and the formation of difficult-to-remove by-products due to over-reduction or side reactions. organic-chemistry.org Precise control over stoichiometry and reaction conditions is crucial to minimize these impurities and maximize yield on a larger scale. organic-chemistry.org The selection of a synthetic pathway must therefore balance factors of yield, purity, cost of reagents, safety, and the complexity of purification.
| Reaction Type | Catalyst/Reagent | Catalyst Loading | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed Cyanation | Pd(OAc)₂ / K₄[Fe(CN)₆] | 0.1 mol % | DMAC, 120 °C, 5 h | 83-96% | organic-chemistry.org |
| Sandmeyer Cyanation | CuCN | Stoichiometric | Aq. solution, 0-75 °C | Typically Good to High | wikipedia.orgyoutube.com |
| Aldehyde to Nitrile | Thionyl Chloride (Dehydrating Agent) | 1.1 equivalents | 1,4-Dioxane, 25 °C, 3 h | 93.8% (for analogous compound) | researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Mechanistic Studies of Reactions Involving Related Compounds
Understanding the reaction mechanisms of compounds structurally similar to Methyl 4-cyano-3-methoxybenzoate provides valuable insights into its own reactivity.
Cyclocondensation reactions are crucial in forming heterocyclic compounds. In reactions involving nitrones and electron-deficient ethylenes, a study using Bonding Evolution Theory (BET) has shown that these [3+2] cycloaddition reactions proceed through a one-step, non-concerted mechanism. rsc.org The reaction is initiated by the nucleophilic attack of the nitrone on the ethylene, leading to the formation of a C-C single bond, followed by the formation of an O-C bond. rsc.org This type of mechanistic understanding is vital for predicting the outcomes of similar reactions involving this compound, where the cyano group can influence the electronic nature of the aromatic ring and its participation in such cycloadditions.
Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group. byjus.commasterorganicchemistry.com In the context of aromatic compounds, these reactions are influenced by the substituents on the ring. For a molecule like this compound, the cyano and methoxy (B1213986) groups will direct incoming nucleophiles and affect the reaction rate. The carbon-halogen bond in halogenoalkanes is polar, making the carbon atom susceptible to nucleophilic attack. savemyexams.comchemguide.co.uk The strength of the carbon-halogen bond is a critical factor, with the C-F bond being the strongest and least reactive. chemguide.co.uk
The mechanism of nucleophilic substitution can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate and reaction conditions. chemguide.co.uklibretexts.org The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a single-step process with a backside attack by the nucleophile. byjus.comchemguide.co.uk The reactivity of the substrate is a key determinant, with tertiary alkyl halides favoring the SN1 pathway due to the stability of the resulting carbocation. byjus.com
The nitrile (cyano) group is a versatile functional group that can be reduced to a primary amine. This transformation is of significant importance in organic synthesis. Several methods are available for the reduction of aromatic nitriles.
One common method involves the use of lithium tetrahydridoaluminate(III) (lithium aluminium hydride, LiAlH₄) in an ether solvent, followed by an acidic workup. libretexts.org Another approach is catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org
More specialized reagents have also been developed. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, effectively reduces a wide range of aromatic nitriles. nih.gov The reactivity in these reductions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may require more forcing conditions. nih.gov It has been demonstrated that selective reduction of a nitrile group in the presence of an ester is possible, particularly when the nitrile is activated by an electron-withdrawing group. nih.gov
Another catalytic system for the reduction of aromatic nitriles to aldehydes employs calcium hypophosphite in the presence of a nickel(II) complex. rsc.org This method has been shown to be effective for a variety of aromatic nitriles bearing different functional groups. rsc.org
Table 1: Comparison of Reagents for Nitrile Reduction
| Reagent/System | Product | Conditions | Notes |
|---|---|---|---|
| LiAlH₄ | Primary Amine | Ether solvent, then acid workup | Common and effective method. libretexts.org |
| H₂/Metal Catalyst (Pd, Pt, Ni) | Primary Amine | Elevated temperature and pressure | Widely used catalytic method. libretexts.org |
| Diisopropylaminoborane/LiBH₄ (cat.) | Primary Amine | Ambient or refluxing THF | Reactivity depends on aromatic substituents. nih.gov |
While this compound does not have an alkyl side-chain other than the methyl ester and methoxy groups, the principles of benzylic oxidation are relevant to related compounds. Alkyl groups attached to a benzene (B151609) ring are susceptible to oxidation at the benzylic position, provided there is at least one benzylic hydrogen. ucalgary.calibretexts.orglibretexts.org Strong oxidizing agents like hot acidic potassium permanganate (B83412) or sodium dichromate can oxidize these alkyl groups to a carboxylic acid. ucalgary.cakhanacademy.orgyoutube.com This reaction is synthetically useful for the preparation of substituted benzoic acids. libretexts.orgyoutube.com The reaction proceeds via a mechanism that involves the formation of a stabilized benzylic radical. libretexts.orgyoutube.com Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation. ucalgary.cayoutube.com
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for understanding reaction mechanisms in detail. Density Functional Theory (DFT) methods are frequently used to explore potential energy surfaces, locate transition states, and calculate activation energies. For instance, in the study of [3+2] cycloaddition reactions of nitrones, DFT calculations at the MPWB1K/6-31G(d) level of theory were used to investigate the competitive reaction channels and determine the regioselectivity and stereoselectivity of the reaction. rsc.org Such theoretical studies can elucidate the electronic and steric effects of substituents, like the cyano and methoxy groups in this compound, on the reaction pathway.
Bond Evolution Theory (BET) Applications in Reaction Mechanism Analysis
Bond Evolution Theory (BET) is a powerful method for analyzing the changes in chemical bonding along a reaction pathway. mdpi.com It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed, quantitative description of bond formation and cleavage. mdpi.comresearchgate.net
BET has been applied to a wide range of reactions, including cycloadditions, proton transfers, and intramolecular reactions. mdpi.comresearchgate.net For example, in the study of [3+2] cycloaddition reactions, BET analysis revealed that the reaction occurs in eight distinct phases, providing a more nuanced picture than a simple concerted or stepwise description. rsc.org This approach allows for a precise determination of when and how bonds are formed and broken. Recent work has focused on refining the BET framework, suggesting that the core mechanisms of some reactions can be understood using simpler mathematical models than previously thought. researchgate.netresearchgate.net This simplification could make BET a more accessible tool for investigating complex reactions involving molecules like this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 4-cyano-3-methylbenzoate |
| 4-Cyano-3-methylbenzoic acid |
| 3-Cyano-4-methoxybenzoic acid methyl ester |
| Benzoic acid, 3-cyano-4-methoxy-, methyl ester |
| Methyl 3-cyano-4-methoxybenzoate |
| Methyl 4-(amino(cyano)methyl)-3-methoxybenzoate |
| Methyl 4-cyano-3-methoxybutanoate |
| Benzoic acid |
| Catechol |
| Protocatechuate |
| Benzoyl-CoA |
| Aliphatic C7 dicarboxyl CoA |
| Acetyl CoA |
| 2-nitrobenzonitrile |
| 4-methoxybenzonitrile |
| 4-methoxybenzylamine |
| 2,4-dichlorobenzonitrile |
| 2,4-dichlorobenzylamine |
| Benzyl (B1604629) cyanide |
| Phenethylamine |
| 2-hexynenitrile |
| hex-5-yn-1-amine |
| Ethane |
| Ammonia borane |
| N-carbamoyl-L-proline |
| Hydantoin-L-proline |
| C-phenyl-N-methyl nitrone |
| Acrolein |
| cis-3,4-dehydroadipyl-CoA semialdehyde |
| cis-3,4-dehydroadipyl-CoA |
| Methyl bromide |
| Methanol (B129727) |
| Bromoethane |
| Isopropylbenzene |
| Xylene |
| tert-butylbenzene |
| Benzoate (B1203000) |
| Hippuric acid |
| Sodium benzoate |
| 6-chloropurine |
| Benzocaine |
| Ethyl-4-((7H-purin-6-yl) amino) benzoate |
| 4-((7H-purin-6-yl) amino) benzohydrazide |
| 3-Amino-4-cyanofurazan |
| 3-amino-4-(1-amino-2,2-dicyanovinyl) furazan |
| 3-amino-4-(5-amino-4-cyano-1H-pyrazol-3-yl)-furazan |
| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan |
| Penicillin G |
| Ampicillin |
| Amoxicillin |
| Vancomycin |
| Procaine penicillin |
| Benzathine benzylpenicillin |
| Clavulanic acid |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.
The ¹H NMR spectrum of Methyl 4-cyano-3-methoxybenzoate, recorded in deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals corresponding to the different types of protons in the molecule. hmdb.ca
The aromatic region of the spectrum displays three signals, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. A doublet observed at δ 7.37 ppm with a coupling constant of J = 8.4 Hz corresponds to the proton at position 5 (H-5). hmdb.ca Another doublet at δ 7.62 ppm (J = 2.8 Hz) is assigned to the proton at position 2 (H-2). hmdb.ca The proton at position 6 (H-6) appears as a doublet of doublets at δ 7.14 ppm, with coupling constants J = 8.8 Hz and 2.8 Hz, indicating its coupling to both H-5 and H-2. hmdb.ca
In the aliphatic region, two sharp singlets are observed. The signal at δ 3.92 ppm is attributed to the three protons of the methoxy (B1213986) (-OCH₃) group. hmdb.ca The other singlet, corresponding to the methyl ester (-COOCH₃) protons, is also expected in this region, typically around δ 3.9 ppm.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration (No. of Protons) | Assignment |
|---|---|---|---|---|
| 7.62 | d (doublet) | 2.8 | 1H | Aromatic H-2 |
| 7.37 | d (doublet) | 8.4 | 1H | Aromatic H-5 |
| 7.14 | dd (doublet of doublets) | 8.8, 2.8 | 1H | Aromatic H-6 |
| 3.92 | s (singlet) | N/A | 3H | Methoxy (-OCH₃) |
The ¹H NMR data provides significant insight into the electronic structure of the molecule. hmdb.ca
Chemical Shifts : The downfield shifts (δ 7.14-7.62 ppm) of the aromatic protons are consistent with their attachment to a benzene ring bearing electron-withdrawing groups (cyano and methyl ester). The proton at H-2 (δ 7.62 ppm) is deshielded by the adjacent methoxy group and the nearby ester function. The H-5 proton (δ 7.37 ppm) is adjacent to the strongly electron-withdrawing cyano group, which also results in a downfield shift. hmdb.ca The upfield position of H-6 (δ 7.14 ppm) relative to H-2 and H-5 can be attributed to the electron-donating effect of the methoxy group at the adjacent C-3 position. hmdb.ca The chemical shift for the methoxy protons (δ 3.92 ppm) is typical for an aryl methyl ether. hmdb.ca
Coupling Constants : The observed coupling constants (J values) confirm the substitution pattern. The large coupling of 8.4-8.8 Hz between H-5 and H-6 is characteristic of ortho coupling between adjacent protons on a benzene ring. hmdb.ca The smaller coupling of 2.8 Hz observed for H-2 and H-6 is typical for meta coupling between protons separated by one carbon atom. hmdb.ca The absence of ortho coupling for the H-2 signal confirms its position adjacent to a substituent.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including the retention time and detailed fragmentation analysis for this compound, is not widely reported in available scientific databases. In a typical GC-MS analysis, the compound would first be separated from a mixture on a GC column, and its retention time would serve as an identifying characteristic. Subsequently, the eluted compound would be ionized and its mass spectrum recorded.
A detailed Electron Ionization Mass Spectrometry (EIMS) spectrum and a list of specific fragment ions for this compound are not available in the public domain. For a compound with a molecular weight of 191.18 g/mol , the molecular ion peak (M⁺) would be expected at m/z 191. Common fragmentation pathways would likely involve the loss of the methoxy group from the ester (-•OCH₃, 31 mass units) to give a fragment at m/z 160, or the loss of the entire methyl ester group (-•COOCH₃, 59 mass units).
Chemical Ionization Mass Spectrometry (CIMS)
Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that typically results in less fragmentation than Electron Ionization (EI). This method is particularly useful for determining the molecular weight of a compound. In the case of this compound, CIMS would be expected to show a prominent pseudomolecular ion peak, [M+H]⁺, which would confirm its molecular mass of 191.18 g/mol . Depending on the reagent gas used (e.g., methane, isobutane, or ammonia), characteristic adduct ions may also be formed, providing further confirmation of the molecular weight.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique, well-suited for polar molecules, that generates ions from a solution. For this compound, ESI-MS would be expected to produce protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is highly sensitive and is primarily used to confirm the molecular weight of the analyte.
While ESI-MS has been used to characterize larger complexes synthesized from this compound, specific ESI-MS spectra and detailed fragmentation data for the isolated compound are not extensively documented in publicly accessible research.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected for the cyano group (C≡N), the ester carbonyl group (C=O), the C-O bonds of the ester and methoxy groups, and the aromatic ring.
A detailed experimental FT-IR spectrum with peak assignments for this compound is not available in the surveyed literature. However, a theoretical analysis would predict the following characteristic vibrational frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) stretch | 2240-2220 |
| Ester Carbonyl (C=O) stretch | 1730-1715 |
| Aromatic C=C stretch | 1600-1450 |
| C-O-C (ether & ester) stretch | 1300-1000 |
| Aromatic C-H bend | 900-675 |
Raman Spectroscopy
Specific experimental Raman spectral data for this compound, including peak positions and intensities, have not been found in the reviewed scientific databases and literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For this compound, the benzonitrile (B105546) and methoxybenzoate moieties act as chromophores, and their interaction would influence the UV-Vis absorption spectrum.
While UV-Vis spectroscopy has been employed to study complexes derived from this compound, the specific absorption spectrum and molar absorptivity values for the parent compound are not detailed in the available literature.
X-ray Diffraction (XRD) Analysis
Although XRD has been utilized to determine the crystal structures of coordination complexes containing the this compound ligand, crystallographic data for the pure compound itself are not present in the surveyed scientific literature.
Single Crystal X-ray Diffraction for Crystalline Structure Determination
While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as Methyl 4-butoxy-3-methoxybenzoate, provides insight into the expected crystallographic parameters. nih.gov For such compounds, data is collected using a diffractometer, and the resulting diffraction pattern is used to solve and refine the crystal structure. nih.gov The crystallographic data typically determined includes the crystal system, space group, and unit cell dimensions.
To illustrate, the crystallographic data for a related compound, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which also contains a cyano group, was determined to be in the orthorhombic space group P212121 with specific unit cell parameters. mdpi.com This level of detail is what would be expected from a single-crystal X-ray diffraction study of this compound.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Cyano-Containing Aromatic Compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| V (ų) | 1134.5(1) |
| Z | 4 |
| Temperature (K) | 293(2) |
Data derived from a study on a related compound, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, for illustrative purposes. mdpi.com
Analysis of Molecular Conformation and Torsion Angles
The data obtained from single-crystal X-ray diffraction also enables a detailed analysis of the molecule's conformation, including the measurement of torsion angles. Torsion angles describe the rotation around a chemical bond and are crucial for understanding the three-dimensional shape of a molecule and the steric relationships between its constituent atoms.
In the case of substituted benzoates, the planarity of the benzene ring and the orientation of the ester and methoxy groups are of particular interest. For instance, in the crystal structure of Methyl 4-butoxy-3-methoxybenzoate, the torsion angle of the benzene–methoxycarbonyl Car—C—O—C is 175.2(2)°. nih.gov An angle close to 180° indicates a nearly planar conformation of this part of the molecule. nih.gov A similar analysis for this compound would reveal the rotational preferences of its methoxy and methyl ester groups relative to the cyanophenyl ring.
Table 2: Selected Torsion Angles for an Analogous Methoxybenzoate Derivative
| Torsion Angle | Angle (°) |
|---|---|
| Car—C—O—C (methoxycarbonyl) | 175.2 (2) |
| Car—O—C—C (butoxy) | 175.3 (2) |
Data from Methyl 4-butoxy-3-methoxybenzoate, illustrating the type of conformational data obtained from X-ray crystallography. nih.gov
Investigation of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. The cyano group in this compound is expected to play a significant role in its crystal packing due to its strong dipole moment and ability to participate in various intermolecular interactions. mdpi.com
The analysis of crystal structures of compounds containing cyano groups reveals their versatility in forming interactions. mdpi.com These can include dipole-dipole interactions, where the partially negative nitrogen atom of the cyano group interacts with partially positive atoms of neighboring molecules. Furthermore, the cyano group can participate in π-stacking interactions with the aromatic rings of adjacent molecules. The study of intermolecular interactions in molecular crystals is crucial for understanding structure-property relationships. rsc.org A detailed examination of the crystal packing of this compound would identify the specific types of interactions present and their geometric parameters.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for the separation, identification, and purification of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such techniques commonly applied in the analysis of benzoate (B1203000) derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method.
In a typical RP-HPLC setup for a related compound, Methyl 4-methoxybenzoate (B1229959), a C18 column is used as the stationary phase. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The conditions can be optimized by adjusting the composition of the mobile phase and the flow rate to achieve efficient separation and sharp peaks. For detection, a UV detector is often used, as the aromatic ring of the benzoate derivative absorbs UV light.
Table 3: Illustrative HPLC Conditions for a Related Benzoate Compound
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV |
Conditions are based on the analysis of Methyl 4-methoxybenzoate and serve as a starting point for method development for this compound. sielc.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. In the synthesis of related benzoate esters, such as Methyl 4-butoxy-3-methoxybenzoate, TLC is used to follow the conversion of reactants to products. nih.gov
For the TLC analysis of this compound, a stationary phase such as silica (B1680970) gel coated on a glass or aluminum plate would be used. The mobile phase, or eluent, would typically be a mixture of nonpolar and polar organic solvents, for example, a hexane-ethyl acetate (B1210297) mixture. The choice of the solvent system is critical and is optimized to achieve a good separation of the target compound from any impurities or starting materials. After the chromatogram is developed, the spots can be visualized under UV light, as the aromatic nature of the compound allows for UV absorbance. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are pivotal in elucidating the fundamental characteristics of Methyl 4-cyano-3-methoxybenzoate.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT is employed to analyze the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netmaterialsciencejournal.orgresearchgate.net A smaller gap suggests higher reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and ester groups. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP) This table is illustrative and based on typical values for similar aromatic compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -2.95 |
| HOMO-LUMO Gap | 4.90 |
Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations. Actual values would require specific computation.
Geometry Optimization and Vibrational Frequency Calculations
Before other properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses DFT to find the arrangement of atoms that corresponds to the lowest energy state. materialsciencejournal.org Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. bu.edu
For this compound, key structural parameters such as the bond lengths of the cyano group (C≡N), the carbonyl group (C=O), and the methoxy (B1213986) group (C-O), as well as the bond and dihedral angles of the benzene ring, would be determined.
Table 2: Predicted Optimized Geometrical Parameters for this compound This table presents expected bond lengths and angles based on DFT calculations for analogous molecules.
| Parameter | Predicted Value |
| C≡N Bond Length | 1.15 Å |
| C=O Bond Length | 1.21 Å |
| C-O (ester) Bond Length | 1.35 Å |
| C-O (methoxy) Bond Length | 1.37 Å |
| C-C (ring) Bond Length | 1.39 - 1.41 Å |
| O-C-C (ester) Angle | 124° |
Note: These are representative values. Precise parameters would be obtained from a specific DFT geometry optimization.
Prediction of Spectroscopic Parameters
DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results for validation. materialsciencejournal.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. bu.edu These theoretical spectra are invaluable for structural elucidation and for understanding how the electronic environment affects different atoms within the molecule.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative, showing typical frequency ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2230 - 2240 |
| Carbonyl (C=O) | Stretching | 1720 - 1730 |
| C-O (ester) | Stretching | 1250 - 1300 |
| Methoxy (-OCH₃) | Asymmetric Stretching | 2950 - 2970 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: These are expected values. Actual calculated wavenumbers would result from a specific DFT frequency analysis.
Theoretical Studies of Reaction Mechanisms and Energetics
DFT can be used to map out the potential energy surface of a chemical reaction, allowing for the study of reaction mechanisms. For instance, the hydrolysis of the ester group in this compound could be modeled to determine the transition state structures and activation energies for both acid- and base-catalyzed pathways. bu.edu This provides insight into the compound's stability and reactivity under different chemical conditions. Such studies are crucial for understanding potential degradation pathways or for designing synthetic modifications.
Molecular Docking Simulations for Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. While no specific docking studies for this compound are publicly available, its structure suggests it could be investigated as a potential inhibitor for various enzymes where its cyano, methoxy, and ester groups could form specific interactions with amino acid residues in a binding pocket.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion.
For a complex of this compound with a target protein, an MD simulation could be used to:
Assess the stability of the docked pose.
Analyze the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
Observe the role of solvent molecules in the binding process.
These simulations provide a more realistic representation of the biological environment and can validate the interactions predicted by molecular docking.
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other promolecules. The resulting surface provides a unique and informative picture of the molecular shape and its interactions with neighboring molecules.
To perform a Hirshfeld surface analysis, a crystallographic information file (CIF) from single-crystal X-ray diffraction is required. As no public CIF is available for this compound, a hypothetical analysis is described here based on its molecular structure.
The analysis generates several graphical plots and a quantitative summary of intermolecular contacts. A key visualization is the mapping of dnorm onto the Hirshfeld surface. The dnorm value is based on both di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.
Red regions on the dnorm surface indicate close contacts with neighboring molecules, which are shorter than the sum of their van der Waals radii and often represent hydrogen bonds or other strong interactions.
Blue regions represent contacts that are longer than the van der Waals radii.
White regions show contacts that are approximately the sum of the van der Waals radii.
Based on the functional groups present, the primary intermolecular contacts anticipated for this compound would be:
H···H Contacts: Typically, these are the most abundant interactions in organic molecules, arising from van der Waals forces.
O···H/H···O Contacts: The oxygen atoms of the methoxy and ester groups are potential hydrogen bond acceptors, likely interacting with hydrogen atoms from neighboring molecules.
N···H/H···N Contacts: The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.
C···C Contacts: These may indicate π-π stacking interactions between the aromatic rings of adjacent molecules.
O···C/C···O and N···C/C···N Contacts: These represent interactions between the respective atoms of neighboring molecules.
A hypothetical breakdown of the contributions of these intermolecular contacts to the Hirshfeld surface area is presented in the table below. This illustrates the type of quantitative data that a Hirshfeld analysis would provide.
| Intermolecular Contact | Hypothetical Contribution (%) |
| H···H | 40 - 50 |
| O···H/H···O | 15 - 25 |
| C···H/H···C | 10 - 20 |
| N···H/H···N | 5 - 10 |
| C···C | 3 - 7 |
| O···C/C···O | 1 - 5 |
| N···C/C···N | 1 - 3 |
| Other | < 1 |
This table is a hypothetical representation and not based on experimental data.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its interaction with an applied electric field, which can be described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the NLO properties of molecules. These calculations can provide insights into the relationship between molecular structure and NLO activity, guiding the design of new materials. For a molecule to exhibit a significant second-order NLO response (characterized by the first hyperpolarizability, β), it typically requires a non-centrosymmetric charge distribution, often achieved in molecules with electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system.
In this compound, the benzene ring acts as the π-conjugated bridge. The methoxy group (-OCH₃) is an electron-donating group, while the cyano group (-CN) and the methyl ester group (-COOCH₃) are electron-withdrawing groups. This arrangement suggests that the molecule possesses the fundamental electronic features required for a second-order NLO response.
The key parameters calculated to evaluate NLO properties are:
Dipole Moment (μ): A measure of the asymmetry of the molecular charge distribution.
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (βtot): The primary determinant of second-order NLO effects. A larger β value indicates a stronger NLO response.
These parameters can be calculated using DFT methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculations would first involve optimizing the molecular geometry to its lowest energy state.
A hypothetical set of calculated NLO properties for this compound is presented in the table below to illustrate the expected outcomes of such a computational study. The values are compared to a standard reference molecule for NLO studies, urea (B33335).
| Parameter | Hypothetical Value (a.u.) for this compound | Reference Value (a.u.) for Urea |
| Dipole Moment (μ) | 3.5 - 5.0 | 1.37 |
| Mean Polarizability (α) | 120 - 140 | 3.83 |
| Total First Hyperpolarizability (βtot) | 1.5 x 10-30 - 3.0 x 10-30 | 0.38 x 10-30 |
This table is a hypothetical representation and not based on experimental data. Atomic units (a.u.) are commonly used in computational chemistry reports.
The predicted NLO properties would provide valuable information on the potential of this compound as an NLO material. The magnitude of the first hyperpolarizability would be of particular interest, as a value significantly larger than that of urea would suggest promising NLO applications.
Applications in Advanced Materials Science
Development of Specialty Polymers and Resins with Enhanced Properties
There is currently a lack of specific research in publicly accessible scientific literature detailing the direct use of Methyl 4-cyano-3-methoxybenzoate in the development of specialty polymers and resins. Its structural features, including the nitrile and ester groups, suggest it could theoretically act as a monomer or a modifying agent in polymerization processes. However, its primary documented role is as an intermediate in organic synthesis. For instance, it is synthesized as a precursor to other compounds in multi-step chemical processes. rsc.orggoogle.com
A documented synthesis involves the methylation of Methyl 4-cyano-3-hydroxybenzoate. This reaction highlights its role as a building block, where its functional groups are manipulated to create more complex molecules that may, in turn, be used in polymer synthesis.
Role in Organic Electronics and Optoelectronic Materials
While some chemical suppliers list "OLED Materials" or "Electronic Materials" as a general category for compounds related to this compound bldpharm.com, specific studies detailing its use in organic electronics or optoelectronics are absent from the available literature. Its aromatic structure and cyano group could be of interest for creating materials with specific electronic properties. However, its utility in this field appears to be as a starting material. For example, this compound is hydrolyzed to form 4-cyano-3-methoxybenzoic acid. rsc.orggoogle.com This acid is then used to synthesize more complex structures, such as benzimidazoles, which are a class of heterocyclic compounds that have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). rsc.org
Design and Synthesis of Porous Materials
There is no direct evidence in the searched scientific literature of this compound being used in the design and synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid derived from it, 4-cyano-3-methoxybenzoic acid, could potentially serve as a linker in the synthesis of such materials, but specific research demonstrating this application is not available.
Investigation of Magnetic Materials
No research findings linking this compound to the investigation or synthesis of magnetic materials were found in the available literature. The elements and functional groups present in the compound are not typically associated with imparting magnetic properties.
Applications in Dye Synthesis
The direct use of this compound as a dye is not documented. However, its role as a chemical intermediate is relevant to this field. As mentioned, it can be converted into 4-cyano-3-methoxybenzoic acid. rsc.org This carboxylic acid can then be reacted with other molecules, such as N-phenylbenzene-1,2-diamine, to produce 2-(4-cyano-3-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole. rsc.org Benzimidazole derivatives are an important class of compounds, and their extended conjugated systems can form the basis of chromophores used in dyes. This synthetic pathway illustrates the potential of this compound as a foundational building block for creating complex dye molecules. rsc.org
Synthesis of an Intermediate
A key reaction highlighting the role of this compound is its hydrolysis to form 4-cyano-3-methoxybenzoic acid.
| Reactants | Reagents | Product |
| This compound | 1. Sodium Hydroxide (B78521) (aq) 2. Hydrochloric Acid (aq) | 4-cyano-3-methoxybenzoic acid |
Table 2: Hydrolysis of this compound. rsc.orggoogle.com
Synthesis and Academic Research of Derivatives and Analogues
Design and Synthesis of Novel Chemical Entities
The strategic modification of methyl 4-cyano-3-methoxybenzoate has led to the creation of novel chemical entities with distinct heterocyclic cores. These synthetic efforts are often aimed at exploring new chemical space and identifying compounds with interesting biological or material properties.
1,2,4-Oxadiazole (B8745197) Derivatives
The 1,2,4-oxadiazole ring is a significant motif in medicinal chemistry. nih.gov The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of a nitrile with an amidoxime. One common route is the cyclization of O-acylamidoximes, which can be prepared and then cyclized in the presence of a base. nih.gov Another approach is a one-pot synthesis directly from amidoximes and various carboxyl derivatives. nih.gov For instance, the reaction of a nitrile with acetone (B3395972) or acetophenone (B1666503) in the presence of iron(III) nitrate (B79036) can yield 3-acetyl- or 3-benzoyl-1,2,4-oxadiazole derivatives. google.com Microwave-assisted, solvent-free reactions between nitriles, hydroxylamine (B1172632), and Meldrum's acid also provide an efficient route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org
The following table summarizes various synthetic methods for 1,2,4-oxadiazoles:
| Starting Materials | Reagents/Conditions | Product Type |
| Nitrile, Acetone/Acetophenone | Iron(III) Nitrate | 3-Acetyl/Benzoyl-1,2,4-oxadiazoles |
| Amidoximes, Carboxyl Derivatives | Base, Aprotic Bipolar Solvents | 1,2,4-Oxadiazoles |
| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles |
| O-Acylamidoximes | Base | 1,2,4-Oxadiazoles |
Quinazoline (B50416) Derivatives
Quinazoline and its derivatives represent a large class of nitrogen-containing heterocyclic compounds with a broad range of applications. The synthesis of quinazolines can be achieved through various methods. One approach involves the acceptorless dehydrogenative coupling of 2-aminobenzylamine with benzyl (B1604629) alcohol, catalyzed by nickel complexes. organic-chemistry.org Another method is the copper-catalyzed reaction of 2-bromo-benzonitriles with amidines or guanidine (B92328) to produce 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org Furthermore, ultrasound-assisted synthesis has been reported for novel quinazoline derivatives, optimizing the Bischler cyclization. nih.gov Polypharmacology has driven the design of 4-methyl quinazoline derivatives that can dually inhibit phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov
Key synthetic strategies for quinazoline derivatives are outlined below:
| Reactants | Catalyst/Conditions | Product |
| 2-Aminobenzylamine, Benzyl alcohol | Nickel catalyst | Quinazolines |
| 2-Bromo-benzonitriles, Amidines/Guanidine | Copper catalyst | 4-Aminoquinazolines |
| 2-Aminobenzamides, Methanol (B129727) | [Cp*Ir(2,2'-bpyO)(H2O)] | Quinazolinones |
| o-Iodoanilines, Cyanamide | Carbonylative coupling | 2-Aminoquinazolin-4(3H)-ones |
Amino Sugar Derivatives
The synthesis of amino sugar derivatives is of significant interest due to their presence in many biologically active natural products. mdpi.com A Strecker-type reaction applied to methyl 6-deoxy-2,3-O-isopropylidene-α-l-lyxo-hexopyranosid-4-ulose has been shown to produce various 4-amino-4-cyano-4,6-dideoxy sugar derivatives. researchgate.net The product distribution is dependent on the specific reaction conditions. researchgate.net The structure of these complex molecules, such as methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-α-l-talopyranoside, has been confirmed by X-ray analysis. mdpi.com The synthesis of lemonose derivatives, a component of the antibiotic lemonomycin, has also been explored through various routes, including deoxygenation of an intermediate. nih.gov
Schiff Base Compounds
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of primary amines with carbonyl compounds. researchgate.net For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde can react with various haloanilines to form 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives. researchgate.net The synthesis is often carried out in ethanol. researchgate.net Another example involves the reaction of 4-nitro benzaldehyde (B42025) with 5-chloro-2-amino benzoic acid in the presence of glacial acetic acid to yield a novel Schiff base. nih.gov The formation of these compounds typically proceeds through an unstable carbinolamine intermediate. nih.gov Green synthesis methods, such as using a base catalyst like triethylamine (B128534) during trituration, have also been developed for 4-hydroxy-3-methoxybenzaldehyde Schiff bases. researchgate.net
Heterocyclic Amide Derivatives
Heterocyclic amide derivatives are another important class of compounds with potential biological activities. The synthesis of N-[5-ethyl-1,3,4-thiadiazole] and N-[5-trifluoromethyl-1,3,4-thiadiazole] amides of aspirin (B1665792) and ibuprofen (B1674241) has been reported. researchgate.net These compounds connect the heterocyclic moiety to the pharmacophore via an amide linkage. researchgate.net Additionally, forty new quinoxaline (B1680401) 1,4-di-N-oxide derivatives containing an amide linkage have been prepared and evaluated for their biological activities. scispace.com
Exploration of Substituent Effects on Reactivity and Structure
The specific substitution pattern of this compound, with its electron-withdrawing cyano group and electron-donating methoxy (B1213986) group, significantly influences its chemical reactivity and the properties of its derivatives. smolecule.com The cyano group can participate in nucleophilic substitution reactions and can be reduced to an amine. smolecule.com The ester group can undergo hydrolysis to form the corresponding carboxylic acid. smolecule.com The methoxy group can be involved in condensation reactions. smolecule.com
In the context of its derivatives, the nature and position of substituents play a crucial role. For instance, in quinazoline derivatives, the substituents on the quinazoline core can modulate their biological activity. nih.gov Similarly, for 1,2,4-oxadiazole derivatives, the substituents at the 3- and 5-positions of the ring are key determinants of their properties. organic-chemistry.org The study of these substituent effects is fundamental to the rational design of new molecules with desired characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
